5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine carboxamide family, characterized by a fused bicyclic core with a pyrazole ring and a pyridine moiety. Key structural features include:
- A phenyl group at position 2, contributing to π-π stacking interactions in target binding.
- A thiazol-2-yl carboxamide substituent at position 7, which may facilitate hydrogen bonding and influence selectivity in biological systems.
Synthetic routes for such compounds typically involve cyclocondensation of hydrazine derivatives with carbonyl intermediates, followed by functionalization via nucleophilic substitution or coupling reactions . Structural elucidation is achieved through NMR (<sup>1</sup>H, <sup>13</sup>C), IR spectroscopy, and X-ray crystallography, with SHELX software often employed for crystallographic refinement .
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-N-(1,3-thiazol-2-yl)pyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN5O2S/c24-16-8-6-15(7-9-16)12-28-13-18(21(30)26-23-25-10-11-32-23)20-19(14-28)22(31)29(27-20)17-4-2-1-3-5-17/h1-11,13-14H,12H2,(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZJGLOSGWLPKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CN(C=C(C3=N2)C(=O)NC4=NC=CS4)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, a key structural feature of this compound, have been found to exhibit a wide range of biological activities. They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities.
Mode of Action
The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
Compounds containing thiazole moieties have been found to impact a variety of biological pathways due to their broad spectrum of biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biological Activity
5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound characterized by a unique structure that incorporates thiazole and pyrazolo derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 445.47 g/mol. Its structure includes a thiazole ring, which is known for its diverse biological activities due to its ability to participate in various biochemical pathways.
| Property | Value |
|---|---|
| Molecular Formula | C23H16FN5O2S |
| Molecular Weight | 445.47 g/mol |
| Purity | 95% |
The biological activity of this compound is primarily attributed to the thiazole moiety, which allows for interaction with various biological targets. The aromaticity and electron delocalization in the thiazole ring facilitate electrophilic and nucleophilic substitutions, leading to significant biochemical interactions.
Target Pathways
Research indicates that thiazole derivatives can inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are often overactive in cancerous cells. This inhibition can potentially lead to reduced proliferation of malignant cells and modulation of inflammatory responses.
Anticancer Properties
Several studies have demonstrated the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural features have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent activity against tumor growth .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Thiazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. In vitro studies reported IC50 values for COX inhibition that rival those of established anti-inflammatory drugs like celecoxib .
Case Studies and Research Findings
- Inhibition of CDKs : A study on related pyrazolo derivatives found that they effectively inhibited specific CDKs with minimal off-target effects, suggesting a favorable safety profile for further development .
- Anti-inflammatory Activity : In vivo studies demonstrated that compounds with similar thiazole structures significantly reduced edema in animal models, supporting their potential use in treating inflammatory diseases .
- Pharmacokinetic Studies : Research highlighted the need for improved pharmacokinetic properties in thiazole-based compounds, with some derivatives exhibiting high clearance rates and low liver microsomal stability .
Scientific Research Applications
Biological Activities
Research indicates that this compound may exhibit various biological activities, making it a candidate for further investigation in pharmacology.
Anti-inflammatory Properties
Studies have suggested that compounds with similar structures may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies indicate that this compound could be optimized for enhanced anti-inflammatory activity .
Antimicrobial Activity
The pyrazolo[4,3-c]pyridine scaffold is known for its antimicrobial properties. Compounds derived from this structure have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Potential
Research has highlighted the anticancer properties of related thiazole derivatives. The incorporation of the pyrazolo and thiazole moieties in this compound may enhance its efficacy against cancer cells, warranting further exploration in cancer therapeutics .
Case Study 1: Molecular Docking Analysis
A study conducted on structurally similar compounds utilized molecular docking to assess binding affinity towards 5-LOX. The results indicated significant potential for anti-inflammatory applications, suggesting that further structural modifications could lead to more potent derivatives .
Case Study 2: Synthesis and Biological Evaluation
Research involving the synthesis of thiazole-containing compounds demonstrated their broad-spectrum biological activities, including antimicrobial and anticancer effects. The synthesis process involved straightforward transformations using commercially available reagents, emphasizing the accessibility of such compounds for research purposes .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table highlights structural and functional differences between the target compound and closely related pyrazolo[4,3-c]pyridine carboxamides (see –4 for identifiers):
Key Findings:
Substituent Effects at Position 5: The 4-fluorobenzyl group in the target compound offers a balance between lipophilicity and electronic effects (fluorine’s electron-withdrawing nature) compared to non-halogenated benzyl (923226-49-7) or alkyl chains (923682-25-1). This likely improves membrane permeability and target engagement .
Carboxamide Modifications :
- The thiazol-2-yl group in the target compound introduces heterocyclic diversity, which is absent in analogs with cycloheptyl (923226-49-7) or alkoxyaryl (923682-25-1) substituents. Thiazole’s nitrogen and sulfur atoms may participate in hydrogen bonding or chelation, critical for enzyme inhibition (e.g., kinase targets) .
- Polar groups like 2-methoxyethyl (923233-41-4) improve aqueous solubility but may reduce blood-brain barrier penetration .
Synthetic and Analytical Considerations :
- All analogs are synthesized via similar multicomponent reactions, but the introduction of fluorine or heterocycles (e.g., thiazole) requires specialized reagents or catalysts .
- Crystallographic data (where available) confirm planar pyrazolo-pyridine cores, with substituent orientations influencing packing efficiency and stability .
Preparation Methods
Hydrazinolysis and Cyclization of Halogenated Pyridines
A method adapted from Bi et al. involves hydrazinolysis of 2-chloro-5-fluoronicotinic acid derivatives to form pyrazolo[3,4-b]pyridine intermediates. For the [4,3-c] isomer, analogous starting materials like 3-chloro-4-nitropyridine can undergo nucleophilic aromatic substitution (SNAr) with hydrazine, followed by cyclization under acidic conditions. The modified Japp–Klingemann reaction, as demonstrated by PMC researchers, enables annulation via diazonium salts to form the pyrazole ring. For example, treatment of 3-nitropyridine derivatives with arenediazonium tosylates yields hydrazone intermediates, which cyclize to pyrazolo[4,3-c]pyridines in one pot.
Functionalization of the Pyrazolo[4,3-c]Pyridine Core
Installation of the 2-Phenyl Group
The phenyl group at position 2 is incorporated early in the synthesis. Palladium-catalyzed Suzuki-Miyaura coupling of a boronic acid with a halogenated pyridine precursor (e.g., 2-bromo derivative) offers a direct route. Alternatively, Ullmann coupling using CuI and a diamine ligand facilitates aryl-aryl bond formation under milder conditions.
Formation of the 3-Oxo Moiety
The 3-oxo group is introduced via oxidation of a 3-hydroxypyrazolo[4,3-c]pyridine intermediate using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane. Alternatively, cyclization of a β-keto ester precursor during pyrazole ring formation inherently installs the ketone.
Carboxamide Functionalization at Position 7
Palladium-Catalyzed Aminocarbonylation
Aminocarbonylation of a 7-bromo or 7-iodo pyrazolo[4,3-c]pyridine derivative with thiazol-2-amine is achieved using Pd(OAc)₂/Xantphos catalysis under CO atmosphere. The Skrydstrup group’s COware® system, which generates CO ex situ from formic acid, ensures safety and efficiency. This method affords the carboxamide in yields up to 99% with broad functional group tolerance.
Peptide Coupling Approach
For pre-formed 7-carboxylic acid derivatives, activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) enables coupling with thiazol-2-amine. This method avoids palladium catalysts but requires isolation of the carboxylic acid intermediate, which may complicate scalability.
Integrated Synthetic Pathways
Route A: Sequential Functionalization
- Core Formation : Synthesize 5-hydroxypyrazolo[4,3-c]pyridine via Japp–Klingemann reaction.
- Benzylation : Introduce 4-fluorobenzyl using ZnCl₂-catalyzed Friedel-Crafts alkylation.
- Oxidation : Convert 3-hydroxy to 3-oxo with Dess-Martin periodinane.
- Aminocarbonylation : React 7-bromo intermediate with thiazol-2-amine under Pd catalysis.
Route B: Convergent Synthesis
- Pre-functionalized Modules : Prepare 2-phenylpyrazolo[4,3-c]pyridine-3-one and 4-fluorobenzyl-thiazol-2-amine separately.
- Coupling : Use EDC/DMAP to conjugate the carboxylic acid and amine modules.
Analytical Comparison of Methods
Challenges and Optimization Strategies
- Regioselectivity in Benzylation : Directed ortho-metalation (DoM) using LiTMP or Mg bases ensures precise 4-fluorobenzyl positioning.
- Carboxamide Stability : Boc protection of the thiazol-2-amine during aminocarbonylation prevents side reactions.
- Pd Catalyst Recovery : Immobilized Pd catalysts (e.g., Pd/C) enhance recyclability and reduce costs.
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR confirm substituent positions and aromaticity. For example, F NMR verifies fluorobenzyl group integrity .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., C–H···O interactions in the crystal lattice) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) functional groups .
How can researchers optimize reaction yields during the synthesis of fluorinated aromatic systems in this compound?
Advanced Research Question
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, acetic acid/acetic anhydride mixtures improve cyclization efficiency .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce decomposition of sensitive intermediates (e.g., diazo compounds) .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) improve coupling reactions for thiazole and fluorobenzyl group installation .
What analytical approaches resolve contradictions in crystallographic data versus spectroscopic data for this compound?
Advanced Research Question
- Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-calculated geometries to assess deviations (e.g., pyrimidine ring puckering) .
- Dynamic NMR : Detect conformational flexibility in solution (e.g., boat vs. chair conformations) that may differ from solid-state structures .
- Tandem MS/MS : Confirm molecular fragmentation patterns align with proposed connectivity .
How to design experiments to study the biological activity of this compound, considering its thiazole and pyrazole moieties?
Advanced Research Question
- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR or Aurora kinases) using fluorescence polarization assays, leveraging thiazole’s metal-binding properties .
- Molecular Docking : Model interactions between the pyrazole core and ATP-binding pockets to prioritize targets .
- SAR Studies : Synthesize analogs with modified fluorobenzyl or thiazole groups to evaluate potency and selectivity .
What are the challenges in achieving regioselectivity during the formation of the thiazole ring in this compound?
Advanced Research Question
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization over dimerization .
- Temperature Control : Lower temperatures (~0–5°C) reduce kinetic byproducts during thiazole ring closure .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to block competing nucleophilic sites on the pyrazole ring .
How can computational methods complement experimental data in predicting the reactivity of this compound?
Advanced Research Question
- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices, guiding functionalization strategies .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability during synthesis .
- ADMET Prediction : Estimate pharmacokinetic properties (e.g., logP, bioavailability) using QSAR models .
What purification techniques are most effective for isolating this compound post-synthesis?
Basic Research Question
- Flash Chromatography : Achieve >95% purity using gradient elution (e.g., dichloromethane/methanol) .
- Recrystallization : Ethyl acetate/ethanol (3:2) mixtures yield single crystals suitable for X-ray analysis .
- HPLC : Reverse-phase C18 columns resolve closely related impurities (e.g., regioisomers) .
How do variations in substituents (e.g., fluorobenzyl vs. chlorobenzyl) impact the compound’s physicochemical properties?
Advanced Research Question
- LogP Measurements : Fluorine’s electronegativity increases lipophilicity vs. chlorine, affecting membrane permeability .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals fluorobenzyl derivatives have higher melting points (~287–293°C) due to stronger C–F···H bonds .
- Solubility : Polar surface area calculations predict aqueous solubility trends for halogenated analogs .
What strategies mitigate decomposition issues during storage of this compound?
Advanced Research Question
- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of the thiazole ring .
- Lyophilization : Freeze-drying in amber vials reduces hydrolysis of the carboxamide group .
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to prolong shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
